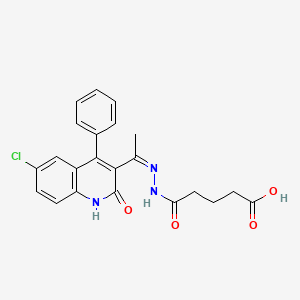

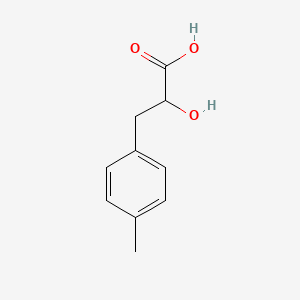

![molecular formula C9H16ClN3 B2717754 1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 2229260-51-7](/img/structure/B2717754.png)

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” likely belongs to a class of organic compounds known as benzimidazoles . Benzimidazoles are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzimidazoles are generally synthesized from o-phenylenediamine (a compound with two amine groups attached to a benzene ring) via a process of cyclization . The exact process may vary depending on the specific substituents desired on the benzimidazole ring .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring . This structure is likely to be planar due to the conjugated system of double bonds. The exact structure of “this compound” would depend on the position and nature of the ethyl group and the hydrochloride salt.Chemical Reactions Analysis

Benzimidazoles, due to the presence of nitrogen in the ring, can participate in various chemical reactions, especially those involving electrophilic substitution . The exact reactions that “this compound” can undergo would depend on the specific structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles depend on their specific structure. Generally, they are crystalline solids with high melting points, and they are soluble in common organic solvents . The exact properties of “this compound” would depend on the presence and position of the ethyl group and the hydrochloride salt.Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Schiff and Mannich Bases : Ethyl imidate hydrochlorides are used for synthesizing Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. This process involves the formation of ethoxycarbonylhydrazones from ethyl imidate hydrochlorides and ethyl carbazate, leading to the synthesis of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (Bekircan & Bektaş, 2008).

One-Pot Synthesis of Imidazole Derivatives : Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride is used as a catalyst in the one-pot synthesis of imidazole derivatives. This method is noted for its environmentally benign nature, high yields, and easy purification process (Chen, Lei, & Hu, 2013).

Catalytic Applications

Ionic Liquid Catalyst : The compound is used in the design of ionic liquid catalysts for the synthesis of tetrasubstituted imidazoles. These catalysts show efficiency in solvent-free conditions and at elevated temperatures (Zolfigol et al., 2013).

Heterogeneous Catalyst for Imidazole Synthesis : It serves as a catalyst in the highly efficient, one-pot, solvent-free synthesis of tetrasubstituted imidazoles, offering advantages like short reaction times and excellent yields (Kantevari, Vuppalapati, Biradar, & Nagarapu, 2007).

Pharmaceutical Research

Synthesis of Antiulcer Agents : The compound is involved in the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, which are synthesized as potential antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antitumor Evaluation : In the field of cancer research, derivatives of ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride have been synthesized for antitumor evaluation. Their molecular modeling and QSAR (Quantitative Structure–Activity Relationships) studies suggest significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

Antineoplastic Imidazoacridinones : The synthesis of new 5-amino-substituted derivatives of this compound demonstrated potent in vivo activity against murine leukemia, showing its potential in antineoplastic therapies (Cholody et al., 1996).

Direcciones Futuras

Benzimidazoles are a class of compounds with diverse applications, particularly in the field of medicinal chemistry . They are used as pharmaceuticals and are being studied for potential use in various therapeutic applications . The future directions for “1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” would depend on its specific biological activity and potential therapeutic uses.

Propiedades

IUPAC Name |

1-ethyl-4,5,6,7-tetrahydrobenzimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-2-12-8-6-4-3-5-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNBTBNKXHHMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCCC2)N=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

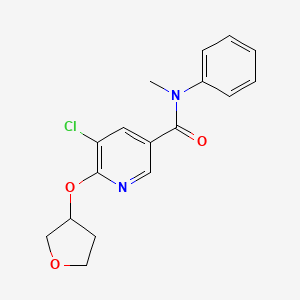

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)

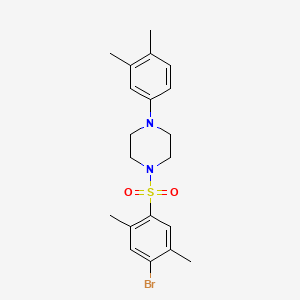

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)

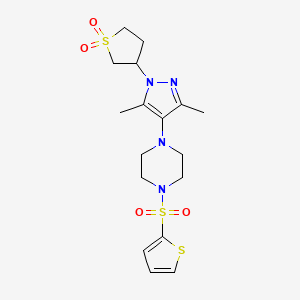

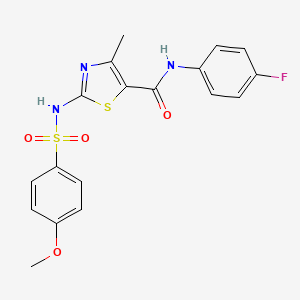

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2717678.png)

![N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B2717687.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)

![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)

![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)